molecular formula C8H6INO4 B8705102 3-iodo-4-methyl-5-nitrobenzoic acid

3-iodo-4-methyl-5-nitrobenzoic acid

Cat. No.: B8705102
M. Wt: 307.04 g/mol
InChI Key: ZIOGGQAEWZICDJ-UHFFFAOYSA-N
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Description

3-iodo-4-methyl-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6INO4 and a molecular weight of 307.04 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a benzoic acid core. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Uniqueness: 3-iodo-4-methyl-5-nitrobenzoic acid is unique due to the presence of all three functional groups (iodine, methyl, and nitro) on the benzoic acid core. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

3-iodo-4-methyl-5-nitrobenzoic acid

InChI

InChI=1S/C8H6INO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

ZIOGGQAEWZICDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of iodine (19.6 g, 77.3 mmol) in fuming sulfuric acid (35 mL) was added 4-methyl-3-nitro-benzoic acid (10.0 g, 55.2 mmol). The mixture was stirred at 85° C. over night, then cooled to room temperature and poured over ice. The mixture was partitioned between ethyl acetate and aqueous sodium bisulfite, and the organic layer was separated, dried over MgSO4, filterd and concentrated under reduced pressure to give 16.06 g (95%) of 3-iodo-4-methyl-5-nitro-benzoic acid.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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